molecular formula C7H4F2O B2895507 4-Fluorobenzoyl fluoride CAS No. 1583-56-8

4-Fluorobenzoyl fluoride

Cat. No.: B2895507
CAS No.: 1583-56-8
M. Wt: 142.105
InChI Key: GIQURHRJQIPDKM-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzoyl fluoride where a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride, which produces 4-fluorobenzoyl chloride. This intermediate is then treated with hydrogen fluoride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 4-fluorotoluene followed by hydrolysis. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the benzoyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-fluorobenzoic acid and hydrogen fluoride.

    Reduction: It can be reduced to 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products like 4-fluorobenzamide, 4-fluorobenzyl alcohol, etc.

    Hydrolysis: 4-fluorobenzoic acid.

    Reduction: 4-fluorobenzyl alcohol.

Scientific Research Applications

4-Fluorobenzoyl fluoride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-fluorobenzoyl fluoride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the fluorobenzoyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Similar in structure but contains a chlorine atom instead of a fluoride.

    4-Fluorobenzoic acid: The carboxylic acid derivative of 4-fluorobenzoyl fluoride.

    4-Fluorobenzyl alcohol: The alcohol derivative of this compound.

Uniqueness

This compound is unique due to its high reactivity and the presence of both fluorine and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-fluorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQURHRJQIPDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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